molecular formula C15H21N B11885970 6-methylspiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine]

6-methylspiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine]

Cat. No.: B11885970
M. Wt: 215.33 g/mol
InChI Key: BXQACCJSORULQR-UHFFFAOYSA-N
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Description

6-Methylspiro[2,3-dihydro-1H-naphthalene-4,4’-piperidine] is a spirocyclic compound that features a unique structure combining a naphthalene ring with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methylspiro[2,3-dihydro-1H-naphthalene-4,4’-piperidine] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed, which involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as hydrogenation, cyclization, and purification through techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methylspiro[2,3-dihydro-1H-naphthalene-4,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

6-Methylspiro[2,3-dihydro-1H-naphthalene-4,4’-piperidine] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methylspiro[2,3-dihydro-1H-naphthalene-4,4’-piperidine] involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules such as spiroindoles and spirooxindoles . These compounds share a similar three-dimensional structure and are also studied for their potential biological activities.

Uniqueness

What sets 6-methylspiro[2,3-dihydro-1H-naphthalene-4,4’-piperidine] apart is its specific combination of a naphthalene ring with a piperidine ring, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

6-methylspiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine]

InChI

InChI=1S/C15H21N/c1-12-4-5-13-3-2-6-15(14(13)11-12)7-9-16-10-8-15/h4-5,11,16H,2-3,6-10H2,1H3

InChI Key

BXQACCJSORULQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCCC23CCNCC3)C=C1

Origin of Product

United States

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